molecular formula C11H20O3 B13572123 Ethyl 2-ethyl-3-methyl-3-propyloxirane-2-carboxylate

Ethyl 2-ethyl-3-methyl-3-propyloxirane-2-carboxylate

Cat. No.: B13572123
M. Wt: 200.27 g/mol
InChI Key: VKLPBAOTRPVPIY-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-3-methyl-3-propyloxirane-2-carboxylate is an organic compound with the molecular formula C11H20O3 It is a member of the oxirane family, characterized by a three-membered epoxide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-ethyl-3-methyl-3-propyloxirane-2-carboxylate typically involves the reaction of ethyl 2-ethyl-3-methyl-3-propyloxirane with ethyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to ensure consistent product quality. The use of automated reactors and advanced purification techniques further enhances the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-3-methyl-3-propyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed

Scientific Research Applications

Ethyl 2-ethyl-3-methyl-3-propyloxirane-2-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins

Mechanism of Action

The mechanism of action of Ethyl 2-ethyl-3-methyl-3-propyloxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological activity, including antimicrobial and anticancer effects. The compound’s ability to modify biomolecules can disrupt cellular processes and inhibit the growth of pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-3-propyloxirane-2-carboxylate
  • Ethyl 3-methyl-3-propyloxirane-2-carboxylate
  • Ethyl 2-ethyl-3-methyloxirane-2-carboxylate

Uniqueness

Ethyl 2-ethyl-3-methyl-3-propyloxirane-2-carboxylate is unique due to its specific substitution pattern on the oxirane ring, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups at different positions on the ring enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

ethyl 2-ethyl-3-methyl-3-propyloxirane-2-carboxylate

InChI

InChI=1S/C11H20O3/c1-5-8-10(4)11(6-2,14-10)9(12)13-7-3/h5-8H2,1-4H3

InChI Key

VKLPBAOTRPVPIY-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(O1)(CC)C(=O)OCC)C

Origin of Product

United States

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